Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate
Overview
Description
Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate is a complex organic compound that features a diazepane ring, a cyanopyridine moiety, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Introduction of the Cyanopyridine Moiety: This step involves the formation of a cyanopyridine ring, which can be achieved through a series of reactions starting from pyridine derivatives.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Final Coupling: The final step involves coupling the diazepane ring with the cyanopyridine and bromophenyl groups under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring or the bromophenyl group.
Reduction: Reduction reactions can target the cyanopyridine moiety, potentially converting the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The diazepane ring and cyanopyridine moiety are likely involved in binding interactions, while the bromophenyl group may enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[6-(4-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate
- Tert-butyl 4-[6-(3-chlorophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate
- Tert-butyl 4-[6-(3-bromophenyl)-3-aminopyridin-2-yl]-1,4-diazepane-1-carboxylate
Uniqueness
The uniqueness of Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential for further functionalization compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O2/c1-22(2,3)29-21(28)27-11-5-10-26(12-13-27)20-17(15-24)8-9-19(25-20)16-6-4-7-18(23)14-16/h4,6-9,14H,5,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWMADDJICXGSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC(=CC=C3)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.